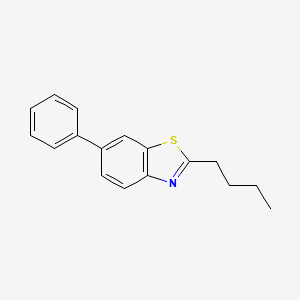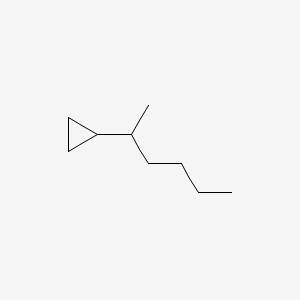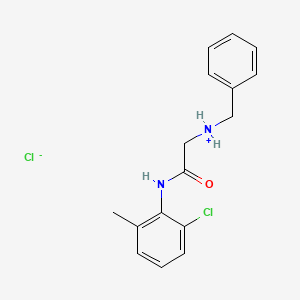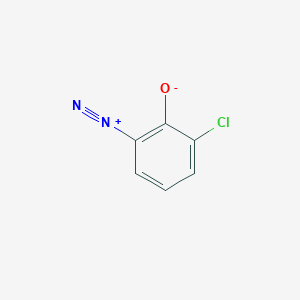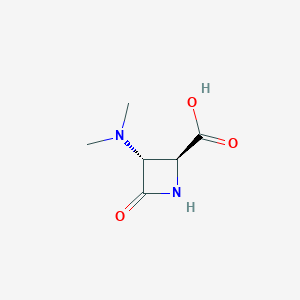
A B-Dibromocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A B-Dibromocinnamic acid, also known as 2,3-dibromo-3-phenylpropanoic acid, is an organic compound with the molecular formula C9H6Br2O2. This compound is a derivative of cinnamic acid, where two bromine atoms are added to the alpha and beta positions of the carbon chain. It is a white crystalline solid that is used in various chemical reactions and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A B-Dibromocinnamic acid can be synthesized through the bromination of cinnamic acid. The process involves the addition of bromine to the double bond of cinnamic acid in the presence of a solvent like dichloromethane. The reaction is relatively fast and can be completed within 30 minutes at room temperature. The product precipitates out of the solution and can be isolated by filtration and air-dried .
Industrial Production Methods
On an industrial scale, the preparation of this compound involves the use of carbon tetrachloride as a solvent and bromine as the brominating agent. The reaction is carried out at boiling temperatures to ensure complete bromination. The crude product is then purified through recrystallization to obtain a high yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
A B-Dibromocinnamic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.
Elimination Reactions: The compound can undergo dehydrobromination to form phenylpropiolic acid.
Addition Reactions: The double bond in the cinnamic acid moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Bromine: Used for the initial bromination of cinnamic acid.
Dichloromethane: Common solvent for the bromination reaction.
Cyclohexene: Used to remove excess bromine from the reaction mixture.
Major Products Formed
Phenylpropiolic Acid: Formed through the dehydrobromination of this compound.
Various Substituted Derivatives: Formed through substitution reactions with different reagents.
Aplicaciones Científicas De Investigación
A B-Dibromocinnamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of A B-Dibromocinnamic acid involves its ability to participate in various chemical reactions due to the presence of bromine atoms and the double bond in the cinnamic acid moiety. The compound can undergo elimination reactions to form phenylpropiolic acid, which can further participate in other chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-3-phenylpropanoic Acid: A closely related compound with similar chemical properties.
Hydrocinnamic Acid: Another derivative of cinnamic acid with different substituents.
Uniqueness
A B-Dibromocinnamic acid is unique due to the presence of two bromine atoms at the alpha and beta positions, which significantly alters its chemical reactivity and properties compared to other cinnamic acid derivatives. This makes it a valuable compound for various chemical and industrial applications .
Propiedades
Número CAS |
708-81-6 |
|---|---|
Fórmula molecular |
C9H6Br2O2 |
Peso molecular |
305.95 g/mol |
Nombre IUPAC |
(E)-2,3-dibromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13)/b8-7+ |
Clave InChI |
YCUQJKHDFXAMBE-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(/C(=O)O)\Br)/Br |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
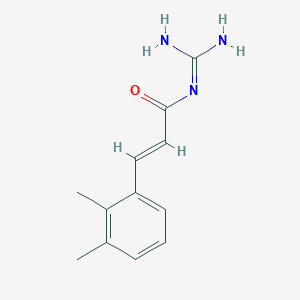
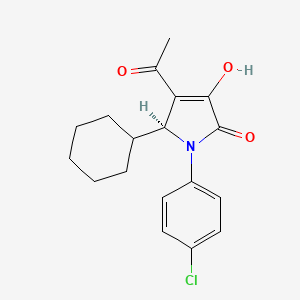
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
